(4-Chloro-2-formylphenoxy)acetic acid
Overview
Description
(4-Chloro-2-formylphenoxy)acetic acid is a compound of interest in the field of chemistry, particularly in the context of its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While specific studies on this exact compound are limited, related phenoxy acetic acid derivatives have been extensively studied, providing insights into the structural and functional characteristics of this class of compounds.
Synthesis Analysis
The synthesis of phenoxy acetic acid derivatives, including those similar to (4-Chloro-2-formylphenoxy)acetic acid, often involves processes such as condensation of chloracetic acid with sodium salts of phenols or the cyclization of carboxylic acid groups with thiosemicarbazide. These methods demonstrate the versatility and adaptability of phenoxy acetic acids in chemical synthesis (Radu et al., 2002).
Molecular Structure Analysis
The molecular structure of phenoxy acetic acids, including (4-Chloro-2-formylphenoxy)acetic acid, is characterized by the presence of phenoxy and acetic acid groups. This structure influences the formation of dimeric hydrogen bonds, as observed in related compounds (Cox & Hickey, 2004).
Chemical Reactions and Properties
Phenoxy acetic acids participate in various chemical reactions, forming complexes with metals and undergoing transformations under specific conditions. For example, the reaction with metals can result in different coordination geometries and complex formations (O'reilly et al., 1987).
Physical Properties Analysis
The physical properties of (4-Chloro-2-formylphenoxy)acetic acid and its derivatives are influenced by their molecular structure. X-ray crystallography studies reveal details about their crystalline structures and intermolecular interactions (Haasbroek et al., 1998).
Chemical Properties Analysis
The chemical properties of phenoxy acetic acids are diverse, ranging from antimicrobial activities to interactions with other compounds. Their reactivity is influenced by the substituents on the phenyl ring and the presence of functional groups (Shaharyar et al., 2006).
Scientific Research Applications
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Chemical Synthesis
- Application : “(4-Chloro-2-formylphenoxy)acetic acid” is a chemical compound with the molecular formula C9 H7 Cl O4 . It’s used in the field of chemical synthesis .
- Method of Application : The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound would be used as a reagent or intermediate in the synthesis of other complex molecules .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, the use of this compound could facilitate the synthesis of a wide range of other compounds .
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Pharmacological Activities
- Application : Phenoxy acetamide and its derivatives (including “(4-Chloro-2-formylphenoxy)acetic acid”) have been investigated for their potential pharmacological activities .
- Method of Application : These compounds are typically synthesized and then tested in various biological assays to determine their pharmacological activities .
- Results or Outcomes : The specific results would depend on the assays used and the biological targets of interest .
- Adsorption Studies
- Herbicide Research
- Application : Phenoxyacid compounds, including “(4-Chloro-2-formylphenoxy)acetic acid”, are being investigated for their potential use in herbicides .
- Method of Application : These compounds are typically synthesized and then tested in various biological assays to determine their herbicidal activities .
- Results or Outcomes : The specific results would depend on the assays used and the biological targets of interest .
Safety And Hazards
The safety data sheet for a similar compound, acetic acid, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It’s important to handle “(4-Chloro-2-formylphenoxy)acetic acid” with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
2-(4-chloro-2-formylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVIICNFYDEOJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162700 | |
Record name | FCPA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-formylphenoxy)acetic acid | |
CAS RN |
14440-47-2 | |
Record name | 2-(4-Chloro-2-formylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14440-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FCPA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014440472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FCPA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-2-formylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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